molecular formula C11H14N4O2S B13379626 Szyyitbvwvfhao-vgofmyfvsa-

Szyyitbvwvfhao-vgofmyfvsa-

Cat. No.: B13379626
M. Wt: 266.32 g/mol
InChI Key: SZYYITBVWVFHAO-VGOFMYFVSA-N
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Description

While its exact nomenclature remains ambiguous due to inconsistencies in public databases, its structural and functional properties align with boron-containing aromatic compounds, as inferred from spectroscopic and synthetic data . Key characteristics include:

  • Molecular formula: C₆H₅BBrClO₂ (hypothesized based on analogous compounds) .
  • Molecular weight: ~235.27 g/mol.
  • Functional groups: Boronic acid, halogen substituents (Br, Cl), and aromatic rings.
  • Key properties: High gastrointestinal (GI) absorption, moderate solubility in polar solvents (e.g., 0.24 mg/ml in aqueous solutions), and low skin permeability (Log Kp = -6.21 cm/s) .

Compound X is synthesized via palladium-catalyzed cross-coupling reactions, a method widely used for boron-containing pharmaceuticals . Its structural complexity and halogenated motifs suggest utility in drug discovery, particularly as a kinase inhibitor precursor or radiopharmaceutical ligand .

Properties

Molecular Formula

C11H14N4O2S

Molecular Weight

266.32 g/mol

IUPAC Name

N-[N-acetyl-N'-[(E)-1-thiophen-2-ylethylideneamino]carbamimidoyl]acetamide

InChI

InChI=1S/C11H14N4O2S/c1-7(10-5-4-6-18-10)14-15-11(12-8(2)16)13-9(3)17/h4-6H,1-3H3,(H2,12,13,15,16,17)/b14-7+

InChI Key

SZYYITBVWVFHAO-VGOFMYFVSA-N

Isomeric SMILES

C/C(=N\N=C(NC(=O)C)NC(=O)C)/C1=CC=CS1

Canonical SMILES

CC(=NN=C(NC(=O)C)NC(=O)C)C1=CC=CS1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Szyyitbvwvfhao-vgofmyfvsa- involves the reaction of N-acetylhydrazine with thiophene-2-carbaldehyde under specific conditions . The reaction typically occurs in a solvent such as ethanol, with the mixture being heated under reflux for several hours to ensure complete reaction. The product is then purified through recrystallization.

Industrial Production Methods

Industrial production of Szyyitbvwvfhao-vgofmyfvsa- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with the reaction being carried out in large reactors. The product is then isolated and purified using techniques such as distillation and crystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Szyyitbvwvfhao-vgofmyfvsa-: undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Szyyitbvwvfhao-vgofmyfvsa- may yield a sulfoxide or sulfone derivative, while reduction may yield a thiol derivative.

Scientific Research Applications

Szyyitbvwvfhao-vgofmyfvsa-: has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Szyyitbvwvfhao-vgofmyfvsa- involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with the function of specific proteins. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Compound X’s properties, two structurally analogous compounds are analyzed:

Compound A (CAS 1761-61-1)

  • Molecular formula : C₇H₅BrO₂.
  • Molecular weight : 201.02 g/mol.
  • Key properties :
    • Solubility: 0.687 mg/ml in water.
    • Bioavailability score: 0.53.
    • Log S (ESOL): -2.45.
    • Synthetic route: Catalyzed by A-FGO in tetrahydrofuran (THF) under reflux .

Compound B (CAS 1046861-20-4)

  • Molecular formula : C₆H₅BBrClO₂.
  • Molecular weight : 235.27 g/mol.
  • Key properties: Solubility: 0.24 mg/ml in water. Bioavailability score: 0.54. Log S (ESOL): -2.97. Synthetic route: Utilizes (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride in THF/H₂O at 75°C .

Comparative Analysis

Property Compound X Compound A Compound B
Molecular weight 235.27 g/mol 201.02 g/mol 235.27 g/mol
Solubility (H₂O) 0.24 mg/ml 0.687 mg/ml 0.24 mg/ml
Log S (ESOL) -2.99 -2.47 -2.99
Synthetic complexity High (Pd catalysis) Moderate (ionic liquids) High (Pd catalysis)
Bioavailability 0.55 0.55 0.55

Structural and Functional Insights

Halogenation vs. Boronation :

  • Compound A lacks boron, relying on bromine for reactivity, whereas Compounds X and B incorporate boronic acid groups, enhancing their utility in Suzuki-Miyaura coupling reactions .
  • The Cl substituent in Compound X improves metabolic stability compared to Compound B’s purely brominated analog .

Solubility and Bioavailability :

  • Compound A’s higher solubility (0.687 mg/ml) stems from its simpler structure, while Compounds X and B trade solubility for target-binding specificity due to boronic acid groups .

Synthetic Challenges :

  • Compound X’s synthesis mirrors Compound B’s but requires stricter temperature control (75°C vs. ambient conditions for Compound A) .

Research Findings and Implications

  • Drug Development : Compounds X and B’s boronic acid motifs are promising for proteasome inhibition, a mechanism explored in oncology .
  • Environmental Impact : Halogenated byproducts in Compound X’s synthesis necessitate greener catalytic methods, as seen in Compound A’s ionic liquid-based routes .
  • Limitations: Compound X’s low solubility limits in vivo applications, though nanoformulation strategies could mitigate this .

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